Dynemicin P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dynemicin P is a natural product that belongs to the enediyne family of antibiotics, which is produced by the bacterium Micromonospora chersina. This antibiotic has been found to possess potent anticancer activity against a wide range of tumor cell lines. The unique structure and mechanism of action of dynemicin P make it an attractive target for scientific research and drug development.
Scientific Research Applications
Dual Role in Biosynthesis
Dynemicin A, a derivative of Dynemicin P, plays a significant role in the biosynthesis of enediyne antitumor antibiotics. The enediyne polyketide synthase (PKS) named DynE8, not only produces the core scaffolds of enediyne but also is implicated in the biosynthesis of anthraquinone. This suggests a dual functionality for the PKS in the production of these complex structures (Cohen & Townsend, 2017).
Genetic Confirmation of Biosynthetic Requirements
Research has genetically confirmed the necessity of certain genes (dynE8, U14, U15, and orf23) in the production of Dynemicin. This discovery provides a framework for future studies aimed at unraveling the biosynthesis and tailoring steps of Dynemicin, offering insights into its complex production mechanism (Gao & Thorson, 2008).
DNA Intercalation and Cleavage Mechanism
Dynemicin's dual-core structure, consisting of anthraquinone and enediyne cores, is instrumental in binding and cleaving DNA. The antibiotic exhibits a unique cleavage preference at the 3' side of purine bases and demonstrates distinct interactions with DNA's secondary structure. This unique interaction makes Dynemicin a potential probe for exploring DNA's structural intricacies (Sugiura, Shiraki, Konishi & Oki, 1990).
Design and Synthesis of Dynemicin Analogs
The distinctive structure of Dynemicin A, combining a ten-membered enediyne with an anthraquinone substructure, has spurred the synthesis of various analogs. These analogs, exhibiting diverse trigger mechanisms and showing significant in vitro and in vivo activity against tumor models, provide valuable insights into the potential therapeutic applications of Dynemicin and its derivatives (Maier, Bosse & Niestroj, 1999).
Insights from DNA-Binding and Cleavage Studies
Further exploration into the mechanism of DNA cleavage by Dynemicin A revealed the critical roles of specific functional groups in the binding and cleavage process. These studies shed light on the delicate interplay between Dynemicin A and DNA, providing a detailed understanding of its mechanism of action at the molecular level (Myers, Cohen, Tom, Madar & Fraley, 1995).
properties
CAS RN |
138370-13-5 |
---|---|
Product Name |
Dynemicin P |
Molecular Formula |
C28H21NO9 |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
2,3,6,20,23,27-hexahydroxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione |
InChI |
InChI=1S/C28H21NO9/c1-9-22(33)25(36)20-10-4-2-3-5-11(10)26-27(9,37)28(20,38)12-8-15(32)18-19(21(12)29-26)24(35)17-14(31)7-6-13(30)16(17)23(18)34/h2-9,20,25-26,29-32,36-38H,1H3 |
InChI Key |
SMIPWYWDEUZLFV-UHFFFAOYSA-N |
SMILES |
CC1C(=O)C(C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(=O)C(C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O |
synonyms |
dynemicin P |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.